Praeruptorin B; Anomalin

Description

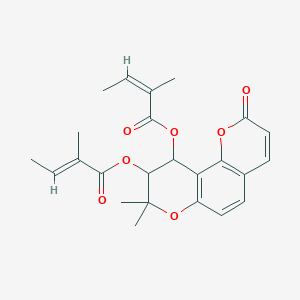

Nomenclature and Structural Classification as a Pyranocoumarin (B1669404)

Praeruptorin B is scientifically classified as an angular-type pyranocoumarin. mdpi.comnih.gov This classification stems from its core molecular structure, which features a pyran ring fused to a coumarin (B35378) nucleus at specific positions. nih.gov The compound exists as two stereoisomers, (+)-praeruptorin B and (-)-praeruptorin B, due to the presence of two chiral centers. researchgate.net Its systematic chemical name is [8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate. apexbt.com

Table 1: Chemical and Physical Properties of Praeruptorin B

| Property | Value |

|---|---|

| Molecular Formula | C24H26O7 |

| Molar Mass | 426.46 g/mol biocrick.com |

| Appearance | White to yellow solid/crystal medchemexpress.com |

| Melting Point | 179-181°C chemicalbook.com |

| Solubility | Soluble in DMSO, methanol (B129727), ethyl acetate (B1210297), chloroform, and acetone; insoluble in water. apexbt.combiocrick.com |

| CAS Number | 81740-07-0 apexbt.com |

Botanical Sources and Traditional Ethnomedicinal Context in Apiaceae Species

Praeruptorin B is predominantly isolated from plants belonging to the Apiaceae (or Umbelliferae) family. nih.govnaturalsolution.co.krijpsonline.comijpsonline.comresearchgate.netljmu.ac.uk A primary source is the dried roots of Peucedanum praeruptorum Dunn, a perennial herb used extensively in traditional Chinese medicine where it is known as "Qian-Hu". mdpi.comrsc.orgfrontiersin.orgmdpi.com In this traditional context, the root is utilized for addressing respiratory conditions such as cough with thick sputum, dyspnea, and upper respiratory infections. mdpi.comrsc.orgfrontiersin.orgnih.gov

Other notable botanical sources include Saposhnikovia divaricata (also known as Ledebouriella seseloides), referred to as "Fang Feng" in Chinese medicine and "Bangpung" in Korea. naturalsolution.co.krijpsonline.comijpsonline.comecomole.comwhiterabbitinstituteofhealing.com The roots and rhizomes of this plant have been traditionally used for their anti-inflammatory, analgesic, and antipyretic properties. naturalsolution.co.kr The compound has also been identified in other species such as Angelica anomala, Ligusticum elatum, and various other Peucedanum species. researchgate.netmedchemexpress.comresearchgate.netnih.gov

Table 2: Botanical Sources of Praeruptorin B (Anomalin)

| Plant Species | Family | Common Name(s) | Traditional Uses of the Plant |

|---|---|---|---|

| Peucedanum praeruptorum Dunn | Apiaceae | Qian-Hu rsc.orgfrontiersin.org | Treatment of cough, asthma, and pulmonary hypertension. frontiersin.org |

| Saposhnikovia divaricata (Turcz.) Schischk. | Apiaceae | Fang Feng, Bangpung, Siler Root naturalsolution.co.krijpsonline.comijpsonline.comwhiterabbitinstituteofhealing.com | Anti-inflammatory, analgesic, diaphoretic, antipyretic. naturalsolution.co.kr |

| Angelica anomala Avé-Lal | Apiaceae | Used in traditional medicine. medchemexpress.comresearchgate.net | |

| Ledebouriella seseloides (Hoffm.) H. Wolff | Apiaceae | Used in traditional medicine for colds, sore throats, and fevers. whiterabbitinstituteofhealing.com | |

| Peucedanum formosanum Hayata | Apiaceae | Qian-Hu (in Taiwan) | Used for coughs, fever, headache. nih.gov |

Overview of Research Significance in Bioactive Natural Products

Praeruptorin B is a subject of considerable research interest due to its diverse pharmacological activities. naturalsolution.co.krrsc.orgfrontiersin.org Scientific investigations have revealed its potential as an anti-inflammatory, antitumor, neuroprotective, and anti-osteoclastogenic agent. frontiersin.orgnih.gov

One of the significant areas of research is its role as an inhibitor of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in lipid synthesis. rsc.orgmedchemexpress.com By inhibiting SREBPs, Praeruptorin B has been shown to reduce lipid levels in vitro and ameliorate diet-induced hyperlipidemia and insulin (B600854) resistance in animal models. rsc.orgresearchgate.net

Furthermore, studies have highlighted its anti-inflammatory effects, demonstrated by the inhibition of nitric oxide production in macrophages. naturalsolution.co.krcaymanchem.com Its antitumor activity has also been explored, with research indicating it can inhibit the growth of certain cancer cells and may enhance the efficacy of chemotherapy drugs. mdpi.comcellphysiolbiochem.commdpi.com Additionally, Praeruptorin B has been found to suppress osteoclastogenesis, suggesting its potential in treating osteoporosis. nih.govcaymanchem.com The wide range of biological activities makes Praeruptorin B a valuable lead compound in the development of new therapeutic agents. frontiersin.orgnih.gov

Table 3: Investigated Pharmacological Activities of Praeruptorin B

| Activity | Research Finding |

|---|---|

| Anti-hyperlipidemic | Inhibits SREBPs, leading to reduced lipid synthesis and amelioration of hyperlipidemia. rsc.orgresearchgate.net |

| Anti-inflammatory | Inhibits iNOS and COX-2 expression in macrophages and suppresses NF-κB signaling. naturalsolution.co.krnih.gov |

| Antitumor | Exhibits antiproliferative and cytotoxic activities on cancer cells and may enhance the action of chemotherapy agents. mdpi.comcellphysiolbiochem.commdpi.com |

| Anti-osteoporosis | Suppresses osteoclastogenesis by inhibiting the NF-κB signaling pathway. nih.govcaymanchem.com |

| Neuroprotective | Exhibits neuroprotective activities in research models. frontiersin.orgcellphysiolbiochem.commdpi.com |

| Anti-platelet Aggregation | Inhibits platelet aggregation induced by platelet-activating factor. caymanchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C24H26O7 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8+ |

InChI Key |

PNTWXEIQXBRCPS-MFUUIURDSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C/C)/C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C |

Origin of Product |

United States |

Phytochemistry and Isolation Methodologies of Praeruptorin B Anomalin

Distribution within Plant Genera and Species

Praeruptorin B is not ubiquitously found in the plant kingdom but is concentrated in specific genera, primarily within the Apiaceae family. Its presence has been documented in various parts of these plants, particularly the roots.

Peucedanum Species

The genus Peucedanum is a significant source of Praeruptorin B. Notably, the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal herb, are a well-known source of this compound. nih.govresearchgate.net Phytochemical investigations have consistently identified Praeruptorin B as one of the major bioactive constituents in this plant. mdpi.comcellphysiolbiochem.com In the Chinese Pharmacopeia, both Praeruptorin A and Praeruptorin B are listed as chemical markers for assessing the quality of Peucedani Radix, the dried root of P. praeruptorum. nih.gov

Another species, Peucedanum japonicum Thunb., also contains Praeruptorin B. nih.gov Studies have reported the isolation of this coumarin (B35378) from this plant species, which is utilized in traditional medicine in several Asian countries. nih.gov

The following table summarizes the presence of Praeruptorin B in selected Peucedanum species:

| Species | Plant Part | Key Findings |

| Peucedanum praeruptorum Dunn | Root | Praeruptorin B is a major bioactive component and a quality control marker. nih.govmdpi.comcellphysiolbiochem.com |

| Peucedanum japonicum Thunb. | Not specified | Contains Praeruptorin B. nih.gov |

Angelica Species

Praeruptorin B has also been isolated from various species within the Angelica genus. Angelica anomala Avé-Lall is a confirmed source of this compound, where it is referred to as (-)-Anomalin. medchemexpress.commedchemexpress.com Research has also identified Praeruptorin B in Angelica cincta. nih.gov A study on the chemical relationships among different Angelica species found that Praeruptorin B, along with several other compounds, was exclusively detected in Angelica biserrata samples. mdpi.com

The distribution of Praeruptorin B in some Angelica species is detailed below:

| Species | Plant Part | Key Findings |

| Angelica anomala Avé-Lall | Root | Isolated as (-)-Anomalin. medchemexpress.commedchemexpress.com |

| Angelica cincta | Not specified | Reported to contain Anomalin (Praeruptorin B). nih.gov |

| Angelica biserrata | Not specified | Praeruptorin B was found exclusively in this species in a comparative study. mdpi.com |

Saposhnikovia divaricata

Saposhnikovia divaricata (Turcz.) Schischk., another member of the Apiaceae family, is a known source of Praeruptorin B. Phytochemical studies of this plant, which is used in traditional medicine, have led to the isolation and identification of (-)-Praeruptorin B among other coumarins and chromones. nih.govnsu.ru Further research on this plant has confirmed the presence of Praeruptorin B. nih.gov

| Species | Plant Part | Key Findings |

| Saposhnikovia divaricata | Root | (-)-Praeruptorin B has been isolated and identified. nih.govnsu.runih.gov |

Seseli resinosum

The compound has been isolated from Seseli resinosum. medchemexpress.comglpbio.com Chromatographic analysis of extracts from the roots of Seseli resinosum has confirmed the presence of (-)-Anomalin (Praeruptorin B). researchgate.net

| Species | Plant Part | Key Findings |

| Seseli resinosum | Root | (-)-Anomalin (Praeruptorin B) has been isolated. medchemexpress.comglpbio.comresearchgate.net |

Advanced Isolation and Purification Techniques for Praeruptorin B (Anomalin)

The isolation and purification of Praeruptorin B from its natural sources involve a series of sophisticated chromatographic techniques. A common initial step is the extraction of the plant material, typically the roots, with a solvent like methanol (B129727). semanticscholar.org This crude extract is then often subjected to liquid-liquid partitioning to separate compounds based on their polarity. rsc.orgrsc.org

For the fine purification of Praeruptorin B, column chromatography using silica (B1680970) gel is a frequently employed method. biocrick.com However, more advanced and efficient techniques have been developed. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a successful preparative method for the isolation of coumarins, including (+)-Praeruptorin B, from Peucedanum praeruptorum. capes.gov.brtautobiotech.comnih.gov This technique, which is a form of liquid-liquid partition chromatography, avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. tautobiotech.com

One specific HSCCC method utilized a two-phase solvent system of light petroleum-ethyl acetate-methanol-water in a gradient elution mode. capes.gov.brtautobiotech.com This process allowed for the one-step separation and purification of several coumarins, yielding (+)-Praeruptorin B with a purity of 99.4%. capes.gov.brtautobiotech.com The structures of the isolated compounds are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR). biocrick.comcapes.gov.br

Modern isolation workflows may also incorporate other advanced techniques like Centrifugal Partition Chromatography (CPC), which has been used for the isolation of various types of coumarins. oup.com These methods offer advantages in terms of speed and efficiency for obtaining pure compounds from complex plant extracts. rsc.org

The following table highlights some of the advanced techniques used for the isolation of Praeruptorin B:

| Technique | Plant Source | Key Aspects of the Method | Purity Achieved |

| High-Speed Counter-Current Chromatography (HSCCC) | Peucedanum praeruptorum | Gradient elution with a light petroleum-ethyl acetate-methanol-water solvent system. capes.gov.brtautobiotech.com | 99.4% for (+)-Praeruptorin B. capes.gov.brtautobiotech.com |

| Column Chromatography | Peucedanum praeruptorum | Silica gel column with toluene/ethyl acetate (B1210297) as the eluent. biocrick.com | Sufficient for identification by NMR. biocrick.com |

Biosynthetic Pathways of Praeruptorin B Anomalin

General Coumarin (B35378) Biosynthesis Precursors (e.g., L-Phenylalanine, trans-Cinnamic Acid)

The journey to Praeruptorin B begins with primary metabolites synthesized via the shikimate and glycolysis pathways. frontiersin.orgfrontiersin.org The core structure of coumarins is derived from the phenylpropanoid pathway, which utilizes L-phenylalanine as its starting point. nih.govresearchgate.netresearchgate.net This amino acid is first converted into trans-cinnamic acid, a pivotal intermediate that channels carbon flow into the biosynthesis of thousands of phenolic compounds, including flavonoids, lignins, and coumarins. frontiersin.orgresearchgate.netnih.gov

The conversion of L-phenylalanine to p-coumaric acid, another key precursor, occurs in a three-step enzymatic sequence that forms the general phenylpropanoid pathway. frontiersin.orgfrontiersin.org This sequence provides the foundational C6-C3 phenolic acid structure that will be further modified to create the coumarin skeleton. frontiersin.org While most coumarins are biosynthesized from p-coumaric acid, the formation of the simplest coumarin can also occur via 2-coumaric acid. nih.gov

Table 1: Key Precursors in the General Coumarin Biosynthetic Pathway

| Precursor Compound | Origin Pathway | Role in Praeruptorin B Biosynthesis |

| L-Phenylalanine | Shikimate Pathway | The primary amino acid starting material for the phenylpropanoid pathway. nih.govresearchgate.netresearchgate.net |

| trans-Cinnamic Acid | Phenylpropanoid Pathway | Formed from the deamination of L-phenylalanine; a central intermediate. researchgate.netresearchgate.net |

| p-Coumaric Acid | Phenylpropanoid Pathway | Formed by the hydroxylation of trans-cinnamic acid; a key branch-point intermediate. nih.govfrontiersin.org |

| p-Coumaroyl-CoA | Phenylpropanoid Pathway | The activated form of p-coumaric acid, serving as the direct precursor for downstream modifications. researchgate.netfrontiersin.org |

Enzymatic Steps and Key Enzymes in Pyranocoumarin (B1669404) Formation

The transformation of general phenylpropanoid precursors into the complex angular pyranocoumarin structure of Praeruptorin B is orchestrated by a series of specialized enzymes. frontiersin.org The pathway can be broadly divided into the formation of the core coumarin ring (umbelliferone), followed by prenylation and subsequent cyclization and esterification to form the final product. researchgate.netnih.gov

The initial steps are catalyzed by enzymes of the general phenylpropanoid pathway:

Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the first committed step, the deamination of L-phenylalanine to form trans-cinnamic acid. researchgate.netresearchgate.netmdpi.com PAL is often a rate-limiting enzyme in the pathway. nih.gov

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase (CYP73A family), C4H hydroxylates trans-cinnamic acid at the para-position to yield p-coumaric acid. researchgate.netfrontiersin.orgcore.ac.uk

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a crucial activated intermediate. researchgate.netfrontiersin.org

From p-coumaroyl-CoA, the pathway branches towards coumarin synthesis: 4. p-Coumaroyl-CoA 2'-hydroxylase (C2'H): This key enzyme performs an ortho-hydroxylation on p-coumaroyl-CoA. frontiersin.orgnih.gov This step is critical for the subsequent lactonization. frontiersin.org In Peucedanum praeruptorum, the expression of the PpC2'H gene is strongly correlated with total coumarin content, suggesting it is a bottleneck in the pathway. frontiersin.org 5. Lactonization: The resulting ortho-hydroxylated intermediate undergoes a trans-cis isomerization of the side-chain, followed by spontaneous or enzyme-catalyzed lactonization (ring closure) to form umbelliferone (B1683723), a pivotal intermediate for more complex coumarins. frontiersin.orgnih.govfrontiersin.org An enzyme named coumarin synthase (COSY) has been identified that can catalyze this two-step reaction. frontiersin.orgbiorxiv.org

To form the pyran ring of Praeruptorin B, umbelliferone undergoes further modifications: 6. Prenylation: A prenyltransferase (PT) attaches a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone skeleton. frontiersin.orgnih.gov This prenylation can occur at the C6 or C8 position. For angular pyranocoumarins like Praeruptorin B, prenylation at the C6 position yields osthenol, a key precursor. nih.gov 7. Cyclization and Esterification: Osthenol undergoes a series of reactions likely involving cytochrome P450 monooxygenases (CYP450s) and other enzymes to form the dihydropyran ring, creating the khellactone (B107364) core. nih.govacs.org This khellactone core is then esterified at the C-3' and C-4' positions with angeloyl groups to yield Praeruptorin B. mdpi.comnih.gov

Table 2: Key Enzymes in Praeruptorin B Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. frontiersin.orgfrontiersin.org |

| Cinnamate 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. frontiersin.orgfrontiersin.org |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. frontiersin.orgfrontiersin.org |

| p-Coumaroyl-CoA 2'-hydroxylase | C2'H | Catalyzes the ortho-hydroxylation of p-coumaroyl-CoA, a key step for coumarin ring formation. frontiersin.orgresearchgate.net |

| Coumarin Synthase | COSY | Catalyzes the trans-cis isomerization and lactonization to form umbelliferone. frontiersin.orgbiorxiv.org |

| Prenyltransferase | PT | Transfers a prenyl group to the coumarin core, leading to precursors for pyranocoumarins. frontiersin.orgnih.gov |

| Cytochrome P450 Monooxygenases | CYP450s | Involved in various hydroxylation and cyclization reactions in the downstream pathway. nih.govcore.ac.uk |

Genetic and Molecular Regulatory Mechanisms of Coumarin Synthesis

The biosynthesis of Praeruptorin B and other coumarins is a tightly regulated process, controlled at the genetic level by the expression of biosynthetic genes. nih.govnih.gov This regulation allows the plant to modulate coumarin production in response to developmental cues and environmental stresses, such as pathogen attack, nutrient deficiency, or light exposure. frontiersin.orgnih.gov

The expression of genes encoding key enzymes like PAL, C4H, 4CL, and C2'H is often coordinated. frontiersin.orgnih.gov Studies on Peucedanum praeruptorum have shown that the expression levels of these genes can vary significantly between different plant organs (roots, stems, leaves) and developmental stages. researchgate.netresearchgate.net For instance, after flowering, the content of Praeruptorins A, B, and E decreases in the roots, which correlates with a significant downregulation of most key enzyme genes in the coumarin synthesis pathway. researchgate.net

Transcriptional regulation is a primary mechanism for controlling the pathway. Several families of transcription factors have been implicated in managing coumarin biosynthesis, including:

MYB transcription factors: These are known to regulate various branches of the phenylpropanoid pathway. In Arabidopsis, the transcription factor MYB63 has been shown to control the expression of COSY and F6'H1 (FERULOYL‐CoA 6′‐HYDROXYLASE 1), influencing coumarin synthesis under nutrient stress. researchgate.net

bHLH, AP2, and WRKY transcription factors: Co-expression network analyses suggest that members of these transcription factor families also play crucial roles in regulating the expression of coumarin biosynthetic genes. frontiersin.org

Environmental factors serve as significant external regulators. For example, nutrient deficiencies (e.g., iron, phosphorus) can induce the expression of coumarin synthesis and transport genes. researchgate.net Similarly, treatments with signaling molecules like methyl jasmonate (MeJA) or exposure to UV-B light have been shown to induce the expression of C2'H in P. praeruptorum. nih.gov

Table 3: Regulatory Factors in Coumarin Biosynthesis

| Regulatory Factor | Type | Role/Target |

| MYB Transcription Factors | Internal (Genetic) | Regulate expression of biosynthetic genes like COSY and F6'H1. frontiersin.orgresearchgate.net |

| bHLH, AP2, WRKY TFs | Internal (Genetic) | Implicated in the co-expression network controlling coumarin synthesis genes. frontiersin.org |

| Nutrient Availability | External (Abiotic) | Iron and phosphorus deficiency can upregulate coumarin biosynthesis and exudation. researchgate.net |

| Light (UV) | External (Abiotic) | Can induce trans-cis isomerization for lactonization and upregulate gene expression (e.g., C2'H). nih.govbiorxiv.org |

| Pathogen/Herbivore Attack | External (Biotic) | Coumarins often act as phytoalexins, and their synthesis is induced upon attack. frontiersin.org |

| Developmental Stage | Internal (Physiological) | Coumarin content and gene expression vary significantly with plant age and in different tissues. researchgate.netresearchgate.net |

Stereoselective Aspects in Praeruptorin B Biosynthesis

A significant feature of angular-type pyranocoumarins like Praeruptorin B is the presence of chirality. The Praeruptorin B molecule has two stereogenic centers at the C-3' and C-4' positions of the dihydropyran ring. mdpi.comnih.gov This means it can exist as different stereoisomers (enantiomers and diastereoisomers).

In nature, the biosynthesis of these compounds is often stereoselective, meaning the plant's enzymes preferentially produce one stereoisomer over others. mdpi.com In Peucedanum species, Praeruptorin B naturally occurs as a mixture of enantiomers, but the dextrorotatory ((+)-Praeruptorin B) form is typically more abundant than the levorotatory ((-)-Praeruptorin B) form, indicating a chiral preference in the biosynthetic pathway. mdpi.com The dextrorotatory enantiomer has been identified as (+)-cis-(3′S,4′S)-3′,4′-diangeloylkhellactone, while the levorotatory form is (–)-cis-(3′R,4′R)-3′,4′-diangeloylkhellactone. mdpi.com

This stereoselectivity extends to the compound's metabolism. Studies using rat and human liver microsomes have shown that the two enantiomers of the related compound, praeruptorin A, are metabolized differently. nih.govresearchgate.net For instance, in the absence of an NADPH-regenerating system, (+)-praeruptorin A remains intact, while (-)-praeruptorin A is metabolized by carboxylesterases. researchgate.net The distinct biological activities reported for different enantiomers underscore the importance of stereochemistry in the function of these molecules. mdpi.com The specific enzymes responsible for establishing the stereochemistry during the cyclization and esterification steps of Praeruptorin B biosynthesis are not yet fully elucidated but are a critical aspect of its natural production.

Structural Elucidation and Analytical Characterization of Praeruptorin B Anomalin

Advanced Spectroscopic Techniques for Structure Determination

The definitive structure of Praeruptorin B has been established through the application of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy have been instrumental in identifying the chemical structure of Praeruptorin B. chemfaces.comsemanticscholar.org In ¹H NMR-based metabolomic studies of Peucedani Radix, Praeruptorin B, along with Praeruptorin A, was identified as a predominant marker responsible for distinguishing samples from different geographical origins. nih.gov Quantitative ¹H NMR (q¹H NMR) has been developed for the simultaneous determination of Praeruptorin A and Praeruptorin B, offering a method for quality control without the need for chromatographic separation. nih.gov The lower limit of quantitation for this method was found to be 19.5 μg/mL for both compounds. nih.gov

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of Praeruptorin B. oup.com In multiple reaction monitoring (MRM) mode, a specific precursor ion-product ion transition of m/z 444.2 → m/z 83.1 is monitored for the quantification of Praeruptorin B. oup.comoup.com This technique is highly sensitive and has been successfully applied to pharmacokinetic studies in rat plasma. oup.comoup.com Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of Praeruptorin B. oup.comrsc.org

Detailed spectral data for Praeruptorin B is presented in the table below.

Table 1: Spectroscopic Data for Praeruptorin B

| Technique | Observed Data |

|---|---|

| ¹H NMR | Specific chemical shifts and coupling constants are used for structural confirmation. semanticscholar.org |

| ¹³C NMR | Characteristic signals confirming the pyranocoumarin (B1669404) skeleton and ester side chains. chemfaces.comnih.gov |

| Mass Spectrometry (ESI-MS/MS) | Precursor Ion [M+H]⁺: m/z 444.2, Product Ion: m/z 83.1. oup.comoup.com |

| Molecular Formula | C₂₄H₂₆O₇. researchgate.net |

| Monoisotopic Molecular Weight | 426.167853177. |

Chromatographic Methods for Qualitative Analysis

Various chromatographic techniques are employed for the separation and qualitative analysis of Praeruptorin B from complex plant extracts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the simultaneous determination of Praeruptorin B and other coumarins in Peucedanum praeruptorum. magtechjournal.comnih.gov A common setup involves a C18 column with a mobile phase consisting of methanol (B129727) and water. magtechjournal.comnih.gov For instance, a method using an Agilent TC-C18 column with a methanol-water (75:25) mobile phase at a flow rate of 0.8 mL/min and detection at 321 nm has been reported. nih.gov Another HPLC method utilized a gradient of methanol and water (from 50% to 100% methanol) on a YMC-Pack ODS-A column. oup.com These methods have been validated for linearity, precision, and accuracy, making them suitable for quality control. magtechjournal.comnih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC has been successfully used for the preparative isolation and purification of coumarins, including (+)-Praeruptorin B, from Peucedanum praeruptorum Dunn. tautobiotech.com Using a two-phase solvent system of light petroleum–ethyl acetate (B1210297)–methanol–water, (+)-Praeruptorin B was obtained with a purity of 99.4%. tautobiotech.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) provides a high-resolution method for the metabolite profiling of Peucedanum praeruptorum. mdpi.comsemanticscholar.org This technique allows for the identification of numerous compounds, including Praeruptorin B, in different plant tissues. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for quantifying Praeruptorin B in biological matrices like rat plasma. oup.comoup.com A typical method involves separation on a C18 column followed by mass spectrometric detection in MRM mode. oup.comoup.com This has been crucial for pharmacokinetic studies. researchgate.netoup.comoup.com

Table 2: Chromatographic Conditions for Praeruptorin B Analysis

| Technique | Column | Mobile Phase | Detection | Linear Range (Praeruptorin B) |

|---|---|---|---|---|

| HPLC | Agilent TC-C18 (4.6 mm x 250 mm, 5 µm) | Methanol-Water (75:25) | 321 nm | 1.60-14.40 µg. nih.gov |

| HPLC | Agilent TC-C18 (2) | Methanol-Water (3:1) | 320 nm | 0.0776-0.776 µg. magtechjournal.com |

| LC-MS/MS | Reversed-phase C18 | Methanol and 10 mM ammonium (B1175870) acetate (70:30, v/v) | MRM (m/z 444.2 → 83.1) | 1.47–734 ng/mL. researchgate.netoup.comoup.com |

Isomeric and Chiral Forms of Praeruptorin B (Anomalin)

Praeruptorin B is an angular-type pyranocoumarin possessing two stereogenic centers at C-3′ and C-4′. semanticscholar.orgresearchgate.net This results in the existence of enantiomers and diastereoisomers. semanticscholar.org The naturally occurring form in Peucedanum praeruptorum is often a mixture of these isomers. semanticscholar.org

The compound exists as (+)-Praeruptorin B and (-)-Praeruptorin B. semanticscholar.orgcaymanchem.com In the medicinal herb Qian-hu (Peucedanum praeruptorum), the dextrorotatory enantiomer, (+)-praeruptorin B, is typically more abundant than its levorotatory counterpart. semanticscholar.org The enantiomers of Praeruptorin B have been successfully separated for the first time using enzymatic hydrolysis followed by chiral LC-MS/MS analysis. semanticscholar.org This method confirmed that the metabolite, cis-khellactone, retains the absolute configuration of the parent optical isomer. semanticscholar.org Specifically, (+)-praeruptorin B is identified as (+)-cis-(3'S,4'S)-3',4'-diangeloylkhellactone, and (-)-praeruptorin B is identified as (-)-cis-(3'R,4'R)-3',4'-diangeloylkhellactone. researchgate.net

The separation and characterization of these chiral forms are significant as different enantiomers can exhibit distinct pharmacological activities. semanticscholar.orgwikipedia.org

Table 3: Isomeric Forms of Praeruptorin B

| Isomer | Synonym | CAS Number | Configuration |

|---|---|---|---|

| (±)-Praeruptorin B | Racemic mixture | 73069-28-0. nih.gov | Mixture of enantiomers. |

| (+)-Praeruptorin B | (+)-Anomalin | 73069-28-0. caymanchem.com | (3'S,4'S). researchgate.net |

Metabolomic Profiling and Marker Compound Identification

Metabolomic studies, particularly those utilizing NMR and UPLC-Q/TOF-MS, have been pivotal in understanding the chemical composition of Peucedanum praeruptorum and identifying key marker compounds. nih.govnih.gov Praeruptorin B, along with Praeruptorin A, consistently emerges as a significant chemical marker for the quality control of this medicinal plant and its related products, as documented in the Chinese Pharmacopoeia. nih.govsemanticscholar.org

Metabolomic profiling has revealed that the distribution of coumarins, including Praeruptorin B, varies across different tissues of the plant. mdpi.comnih.gov For instance, the secretory canals have been found to contain the highest diversity of coumarins. mdpi.comnih.gov Furthermore, the content of several coumarins, notably pyranocoumarins like Praeruptorin B, tends to decrease after the plant undergoes bolting (flowering). nih.govresearchgate.net

Non-targeted metabolome analysis has also been applied to study the metabolites produced by microorganisms associated with the plant, such as Penicillium loci from the rhizosphere of Peucedanum praeruptorum Dunn. figshare.com In studies involving human and rat liver microsomes, Praeruptorin B undergoes metabolism, and its metabolites can be characterized using techniques like LC-ion trap-MS and TOF-MS. nih.gov These metabolomic approaches are essential for understanding the biosynthesis of these compounds in the plant and their fate in biological systems.

Chemical Synthesis and Derivatization Strategies for Praeruptorin B Anomalin and Analogs

Total Synthesis Approaches for Pyranocoumarins

The synthesis of the fundamental pyranocoumarin (B1669404) structure, the scaffold of Praeruptorin B, has been achieved through various chemical strategies. A common precursor for the biosynthesis of all pyranocoumarins is umbelliferone (B1683723), which is naturally produced via the phenylpropanoid pathway. nih.gov Laboratory syntheses often rely on multi-component reactions (MCRs) due to their efficiency in constructing complex molecules in a single step. academie-sciences.fr

One prevalent method is the one-pot, three-component condensation reaction involving a 4-hydroxycoumarin (B602359) derivative, an aldehyde, and an active methylene (B1212753) compound like malononitrile. academie-sciences.frmdpi.com This approach has been refined using various catalysts to improve yields and reaction conditions.

Catalysts Used in Three-Component Synthesis of Pyranocoumarins:

| Catalyst | Reaction Conditions | Reference |

|---|---|---|

| Titanium dioxide (TiO₂) nanowires | Reflux in EtOH/H₂O | academie-sciences.fr |

| Nano-Fe₃O₄@SiO₂@(CH₂)₃OCO₂Na | 100 °C, solvent-free | rsc.org |

| Potassium hydrogen phthalate (B1215562) (KHP) | Water as a solvent | nih.gov |

Alternative synthetic routes have also been explored. These include a four-step synthesis that features a Suzuki cross-coupling reaction followed by the formation of a δ-lactone ring to close the pyran portion. researchgate.net Another advanced method involves a tandem sequence of a base-promoted nucleophilic substitution and an intramolecular electrophilic aromatic cyclization. researchgate.net These diverse approaches provide chemists with multiple pathways to access the core pyranocoumarin structure for further elaboration into analogs of Praeruptorin B.

Semisynthetic Modifications of Praeruptorin B (Anomalin)

Semisynthesis, which involves the chemical modification of the naturally isolated compound, is a valuable strategy for producing derivatives of Praeruptorin B. This approach leverages the readily available natural product as a starting scaffold. Extensive structural modifications have been performed on khellactone (B107364) derivatives, including praeruptorins, to investigate and enhance their biological properties. researchgate.net

Key reactions used in the semisynthesis of coumarin (B35378) derivatives include oxidation, reduction, and substitution, which can alter the compound's therapeutic efficacy. smolecule.com For angular-type pyranocoumarins like Praeruptorin B, metabolic pathways such as hydrolysis and oxidation are predominant. researchgate.net These natural transformation processes can be mimicked in the lab. For instance, controlled hydrolysis of the ester groups at the C-3' and C-4' positions is a common modification. Stepwise enzymatic hydrolysis can generate cis-khellactone, the core diol, without altering the stereochemistry, providing a key intermediate for creating new analogs. mdpi.com This allows for the introduction of different acyl groups to probe their impact on biological activity.

Design and Synthesis of Novel Pyranocoumarin Derivatives

The design and synthesis of novel pyranocoumarin derivatives are driven by the search for compounds with improved potency and selectivity for various biological targets. Researchers have synthesized numerous new derivatives for evaluation as anti-inflammatory, antioxidant, and antimicrobial agents. mdpi.comnih.gov

Green chemistry principles have been applied to the synthesis of new pyranocoumarins, utilizing water as a solvent to create a more environmentally benign process. nih.gov The one-pot three-component reaction remains a popular and efficient method for generating libraries of derivatives by varying the aldehyde and active methylene inputs. academie-sciences.frmdpi.com For example, a series of 23 distinct coumarin derivatives were synthesized to systematically analyze their anti-inflammatory effects. mdpi.com Advanced catalytic systems, such as magnetic nanocatalysts, have been developed to facilitate the synthesis of new series of pyranocoumarins under solvent-free conditions, further enhancing the efficiency and sustainability of the process. rsc.org

Structure-Activity Relationship (SAR) Driven Chemical Modifications

Structure-activity relationship (SAR) studies are crucial for guiding the design of more effective Praeruptorin B analogs. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric features.

For praeruptorins, the nature of the ester substituents on the khellactone core is critical for activity. mdpi.com A significant finding is that the substituent at the C-4' position plays a key role in anti-inflammatory activity. Praeruptorin B, which has an angeloyl group at C-4', exhibits more potent suppression of nitric oxide (NO) production compared to Praeruptorin A, which has a smaller acetyl group at the same position. mdpi.com This suggests that the size and nature of the C-4' ester are important for the molecule's interaction with its biological target.

Stereochemistry is another critical factor. The two enantiomers of praeruptorin A have been shown to exhibit different pharmacological effects, highlighting that the specific 3D arrangement of the atoms (stereoselectivity) is important for its biological function. mdpi.com SAR studies on related coumarin hybrids have also provided valuable insights; for instance, in a series of isatin-coumarin hybrids, electron-withdrawing groups on the isatin (B1672199) ring enhanced anticancer activity. frontiersin.org The coumarin nucleus itself is often considered a required feature for certain activities, such as MAO-B inhibition. mdpi.com This collective SAR knowledge directs chemists to focus modifications on specific parts of the molecule, such as the C-3' and C-4' ester groups and the stereochemical centers, to develop new and more potent pyranocoumarin-based therapeutic candidates. mdpi.com

Mechanistic Studies on the Biological Activities of Praeruptorin B Anomalin in Preclinical Models

Anticancer and Antitumor Mechanisms

Praeruptorin B (Pra-B), also known as Anomalin, is a naturally occurring pyranocoumarin (B1669404) found in the roots of Peucedanum praeruptorum Dunn. nih.govnih.gov This compound has garnered significant interest for its diverse pharmacological activities, including potent anticancer and antitumor effects. nih.govnih.gov Preclinical studies have begun to unravel the complex molecular mechanisms through which Praeruptorin B exerts its effects on various cancer models.

Inhibition of Cell Migration and Invasion (e.g., Renal Cell Carcinoma, Cervical Cancer Cells)

A critical aspect of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues. Praeruptorin B has demonstrated significant inhibitory effects on these processes in different cancer cell lines.

In human renal cell carcinoma (RCC) cell lines, 786-O and ACHN, Praeruptorin B potently inhibited cell migration and invasion. nih.govnih.govsemanticscholar.org Treatment with increasing concentrations of Praeruptorin B led to a dose-dependent reduction in the migratory and invasive capabilities of these cells. nih.gov For instance, at a concentration of 30 μM, Praeruptorin B reduced the number of migrated 786-O and ACHN cells by 79% and 82%, respectively. nih.gov

Similarly, in human cervical cancer cells (HeLa and SiHa), Praeruptorin B was shown to inhibit cell migration and invasion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent tumor promoter. cellphysiolbiochem.comresearchgate.neteuropeanreview.org This inhibition of metastatic potential highlights the compound's potential as an antimetastatic agent. researchgate.neteuropeanreview.org

Table 1: Effect of Praeruptorin B on Cancer Cell Migration and Invasion

| Cell Line | Cancer Type | Treatment/Inducer | Key Findings | Reference |

|---|---|---|---|---|

| 786-O | Renal Cell Carcinoma | Praeruptorin B | Significantly reduced migration and invasion in a dose-dependent manner. nih.gov | nih.gov |

| ACHN | Renal Cell Carcinoma | Praeruptorin B | Potently inhibited migration and invasion. nih.govnih.govsemanticscholar.org | nih.govnih.govsemanticscholar.org |

| HeLa | Cervical Cancer | TPA + Praeruptorin B | Inhibited TPA-induced migration and invasion. cellphysiolbiochem.comresearchgate.net | cellphysiolbiochem.comresearchgate.net |

| SiHa | Cervical Cancer | TPA + Praeruptorin B | Down-regulated key molecules involved in invasion. frontiersin.org | frontiersin.org |

Modulation of Specific Signaling Pathways (e.g., EGFR-MEK-ERK, PI3K/AKT, IKKα/β, NF-κB)

The anticancer effects of Praeruptorin B are closely linked to its ability to modulate key signaling pathways that regulate cell growth, proliferation, and survival.

EGFR-MEK-ERK Pathway: In renal cell carcinoma cells, Praeruptorin B was found to suppress the epidermal growth factor receptor (EGFR)-mitogen-activated protein kinase kinase (MEK)-extracellular signal-regulated kinases (ERK) signaling pathway. nih.govnih.gov It reduced the protein levels of phosphorylated EGFR, MEK, and ERK. nih.govresearchgate.net Furthermore, Praeruptorin B inhibited the epidermal growth factor (EGF)-induced upregulation of this pathway, thereby blocking subsequent cell migration and invasion. nih.govnih.gov

PI3K/AKT Pathway: In the context of cervical cancer, Praeruptorin B's inhibitory effect on TPA-induced cell invasion is mediated through the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. cellphysiolbiochem.comresearchgate.net The compound specifically reduced the TPA-induced phosphorylation of AKT. cellphysiolbiochem.com This suggests that the PI3K/AKT pathway is a critical target of Praeruptorin B in preventing cervical cancer cell metastasis. cellphysiolbiochem.comresearchgate.net

IKKα/β and NF-κB Pathway: Further mechanistic studies in cervical cancer cells revealed that Praeruptorin B inhibits the IKKα/β signaling pathway, which is upstream of the nuclear factor-kappa B (NF-κB). cellphysiolbiochem.comresearchgate.net By inhibiting IKKα phosphorylation, Praeruptorin B prevents the nuclear translocation of the NF-κB p65/p50 subunits. researchgate.net This blockade of NF-κB activation is a key mechanism in its anti-invasive effects. cellphysiolbiochem.comfrontiersin.org

Regulation of Protease Expression (e.g., Cathepsin C, Cathepsin V, Matrix Metalloproteinase-2/-9)

The degradation of the extracellular matrix by proteases is a crucial step in tumor invasion and metastasis. Praeruptorin B has been shown to regulate the expression of several key proteases.

In renal cell carcinoma cells (786-O and ACHN), Praeruptorin B downregulated both the mRNA and protein expression of Cathepsin C (CTSC) and Cathepsin V (CTSV). nih.govnih.govsemanticscholar.org This suppression of cathepsins is a direct consequence of the inhibition of the EGFR-MEK-ERK pathway. nih.gov

In cervical cancer cells, Praeruptorin B significantly reduced the TPA-induced expression and transcriptional activity of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). cellphysiolbiochem.comresearchgate.netfrontiersin.org The inhibition of the PI3K/AKT/NF-κB pathway by Praeruptorin B leads to this downregulation of MMPs, thereby impeding the breakdown of the extracellular matrix and inhibiting cell invasion. cellphysiolbiochem.comeuropeanreview.org

Table 2: Praeruptorin B's Effect on Protease Expression

| Cell Line | Cancer Type | Target Protease | Effect | Reference |

|---|---|---|---|---|

| 786-O | Renal Cell Carcinoma | Cathepsin C (CTSC) | Downregulated mRNA and protein expression. nih.gov | nih.gov |

| ACHN | Renal Cell Carcinoma | Cathepsin V (CTSV) | Downregulated mRNA and protein expression. nih.gov | nih.gov |

| HeLa | Cervical Cancer | MMP-2 / MMP-9 | Reduced TPA-induced protein expression and transcriptional activity. cellphysiolbiochem.comresearchgate.net | cellphysiolbiochem.comresearchgate.net |

Effects on Tumor Promotion in Murine Models (e.g., DMBA-initiated mouse skin)

In vivo studies using a two-stage mouse skin carcinogenesis model have provided further evidence for the antitumor-promoting activity of Praeruptorin B. In this model, skin tumors are initiated with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and promoted with TPA. caymanchem.comwakan-iyaku.gr.jp Topical application of Praeruptorin B was found to inhibit the promotion of skin tumor formation by TPA in these DMBA-initiated mice. caymanchem.comwakan-iyaku.gr.jp This demonstrates the compound's potential to interfere with the tumor promotion stage of carcinogenesis in a living organism.

Enhancement of Chemotherapeutic Drug Sensitivity

An important aspect of Praeruptorin B's anticancer potential is its ability to enhance the efficacy of conventional chemotherapeutic drugs. Studies have shown that praeruptorins can increase the sensitivity of cancer cells to drugs like doxorubicin (B1662922), paclitaxel, and vincristine. cellphysiolbiochem.com Specifically, Praeruptorin A, a related compound, was found to enhance the anti-proliferative effects of doxorubicin on SGC7901 human gastric cancer cells. mdpi.comresearchgate.net This suggests that Praeruptorin B could potentially be used as an adjuvant in chemotherapy to overcome drug resistance and improve treatment outcomes.

Impact on Cell Proliferation and Cytotoxicity in Cancer Cell Lines (e.g., 786-O, ACHN, HeLa, HL-60, SGC7901)

Praeruptorin B has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines.

In human renal cell carcinoma lines 786-O and ACHN, Praeruptorin B did not significantly affect cell viability at concentrations below 30 μM during a 24-hour treatment. nih.govnih.gov However, at higher concentrations, cytotoxic effects are observed.

In human gastric cancer cells (SGC7901), both Praeruptorin A and B exhibited antiproliferative and cytotoxic activities. mdpi.comresearchgate.net

Studies on other praeruptorins have also shown significant effects. For example, Praeruptorin C induced apoptosis in HL-60 promyelocytic leukemia cells. cellphysiolbiochem.com While direct data on Praeruptorin B's effect on HeLa cell viability in some studies showed no significant toxicity at the concentrations tested for anti-invasive properties, other studies on related coumarins demonstrate clear cytotoxic effects on HeLa cells. researchgate.neteuropeanreview.org

Table 3: Cytotoxic and Anti-proliferative Effects of Praeruptorins

| Cell Line | Cancer Type | Compound | Key Findings | Reference |

|---|---|---|---|---|

| 786-O | Renal Cell Carcinoma | Praeruptorin B | No significant impact on viability at <30 μM for 24h. nih.govnih.gov | nih.govnih.gov |

| ACHN | Renal Cell Carcinoma | Praeruptorin B | No significant impact on viability at <30 μM for 24h. nih.govnih.gov | nih.govnih.gov |

| HeLa | Cervical Cancer | Praeruptorin B | No significant toxicity at concentrations used to test anti-invasion. researchgate.net | researchgate.net |

| HL-60 | Promyelocytic Leukemia | Praeruptorin C | Induced apoptosis. cellphysiolbiochem.com | cellphysiolbiochem.com |

| SGC7901 | Gastric Cancer | Praeruptorin B | Exhibited antiproliferative and cytotoxic activities. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Osteoclast Formation Inhibition

Praeruptorin B, also known as Anomalin, has demonstrated the ability to inhibit osteoclastogenesis, the process of osteoclast formation. sapphire-usa.comresearchgate.net Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to bone loss in conditions like osteoporosis. researchgate.netfrontiersin.org Preclinical studies have shown that Praeruptorin B can suppress the formation of osteoclasts in a dose-dependent manner without causing toxicity to the cells. researchgate.netnih.gov

The mechanism behind this inhibition involves the targeting of key signaling pathways. One of the primary pathways affected is the Receptor Activator of Nuclear Factor kappa-B (NF-κB) ligand (RANKL) signaling pathway. researchgate.netnih.gov RANKL is a crucial cytokine for osteoclast differentiation. frontiersin.orgplos.org Praeruptorin B has been found to inhibit the RANKL-induced nuclear import of p65, a subunit of the NF-κB complex, which is a critical step in the activation of this pathway. researchgate.netnih.gov

Furthermore, Praeruptorin B enhances the expression of Glutathione S-transferase Pi 1 (GSTP1). researchgate.netnih.gov This enzyme promotes the S-glutathionylation of IKKβ, a key kinase in the NF-κB pathway. researchgate.netnih.gov This modification of IKKβ inhibits the nuclear translocation of p65, thereby suppressing NF-κB signaling and ultimately inhibiting osteoclast formation. researchgate.netnih.gov In vivo experiments using an ovariectomy-induced mouse model of osteoporosis have confirmed that Praeruptorin B can significantly reduce bone loss. researchgate.netnih.gov

Table 1: Effect of Praeruptorin B on Osteoclast Formation

| Finding | Mechanism | Model System | Reference |

|---|---|---|---|

| Inhibits osteoclastogenesis | Blocks RANKL-induced nuclear import of p65 | Primary mouse bone marrow-derived macrophages (BMDMs) | sapphire-usa.comresearchgate.net |

| Suppresses osteoclast formation | Enhances GSTP1 expression and promotes S-glutathionylation of IKKβ | RAW 264.7 macrophages | researchgate.netnih.gov |

| Attenuates bone loss | Suppresses NF-κB signaling | Ovariectomy (OVX)-induced mice | researchgate.netnih.gov |

Anti-inflammatory Mechanisms

Praeruptorin B exhibits significant anti-inflammatory properties through various mechanisms, as demonstrated in several preclinical models. researchgate.netnih.gov

Praeruptorin B has been shown to effectively modulate the production of key inflammatory mediators. researchgate.netmdpi.com In studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), Praeruptorin B dose-dependently inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. researchgate.netalljournals.cn Both iNOS and COX-2 are enzymes that produce nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory molecules. wjgnet.comfoliamedica.bg

Furthermore, Praeruptorin B reduces the production of several pro-inflammatory cytokines. researchgate.netmdpi.com Quantitative real-time polymerase chain reaction (qRT-PCR) analysis has revealed that Praeruptorin B treatment leads to a decrease in the levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.netmdpi.com These cytokines play a central role in initiating and amplifying inflammatory responses. mdpi.com

Table 2: Modulation of Inflammatory Mediators by Praeruptorin B

| Mediator | Effect of Praeruptorin B | Model System | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Inhibition of production | IL-1β-stimulated rat hepatocytes, LPS-stimulated RAW 264.7 macrophages | nih.govmdpi.com |

| TNF-α | Reduction in expression/production | LPS-stimulated RAW 264.7 macrophages, IL-1β-stimulated rat hepatocytes | researchgate.netmdpi.com |

| IL-1β | Reduction in production | LPS-stimulated RAW 264.7 macrophages | nih.gov |

| IL-6 | Reduction in expression/production | LPS-stimulated RAW 264.7 macrophages, IL-1β-stimulated rat hepatocytes | researchgate.netmdpi.com |

| COX-2 | Inhibition of mRNA and protein expression | LPS-stimulated RAW 264.7 macrophages | researchgate.netalljournals.cn |

| iNOS | Inhibition of mRNA and protein expression | LPS-stimulated RAW 264.7 macrophages | researchgate.netalljournals.cn |

The anti-inflammatory effects of Praeruptorin B are largely attributed to its ability to inhibit key signaling pathways that regulate the expression of inflammatory mediators. researchgate.netfrontiersin.org The Nuclear Factor-kappa B (NF-κB) pathway is a primary target. researchgate.netresearchgate.net Praeruptorin B has been observed to suppress the LPS-induced phosphorylation and degradation of IκBα, an inhibitor of NF-κB. researchgate.net This action prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. researchgate.net Electrophoretic mobility shift assays (EMSA) have confirmed that Praeruptorin B drastically abolishes LPS-induced NF-κB DNA binding. researchgate.net

In addition to the NF-κB pathway, Praeruptorin B has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways. uni.lufrontiersin.org Studies have indicated that Praeruptorin B can block Akt phosphorylation. frontiersin.org Furthermore, polysaccharides from Peucedanum praeruptorum, the plant from which Praeruptorin B is isolated, have been found to modulate the inflammatory response of macrophages via TLR2/TLR4-dependent MAPK and NF-κB pathways. frontiersin.org Toll-like receptors (TLRs), such as TLR2 and TLR4, are crucial for recognizing pathogen-associated molecular patterns like LPS and initiating inflammatory signaling cascades. mdpi.commdpi.com

Praeruptorin B has demonstrated the capacity to modulate neuroinflammatory pathways in preclinical models. researchgate.netuni.lu Neuroinflammation is a key contributor to the pathogenesis of various neurological disorders. nih.gov Praeruptorin B has been shown to attenuate neuroinflammatory responses in both animal and cellular models. uni.luresearchgate.net This includes the inhibition of pro-inflammatory cytokine release and the suppression of microglia activation, which are resident immune cells of the central nervous system. frontiersin.orgnih.gov A network pharmacology analysis suggested that Anomalin (Praeruptorin B) may exert its anti-inflammatory effects in the context of intracerebral hemorrhage by targeting pathways involving Akt1, TNF-α, and IL-1β. researchgate.net

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK, Akt, TLR2/TLR4)

Neuroprotective Mechanisms

Praeruptorin B has been investigated for its potential neuroprotective effects in various preclinical models of neurodegenerative diseases. researchgate.netscispace.com

Neurodegenerative diseases are often characterized by progressive neuronal loss, oxidative stress, protein misfolding, and neuroinflammation. explorationpub.comresearchgate.net Praeruptorin B has shown promise in modulating some of these processes. For instance, Praeruptorin C, a related compound, has been found to protect cortical neurons from NMDA-induced apoptosis by inhibiting the upregulation of GluN2B-containing NMDA receptors and regulating the Bcl-2 family of proteins. nih.gov While this study focused on Praeruptorin C, the structural similarity and shared biological activities of praeruptorins suggest potential similar mechanisms for Praeruptorin B. nih.gov Another study noted that Praeruptorin B possesses neuroprotective effects, although the specific mechanisms were not fully elucidated in that context. researchgate.net The anti-inflammatory and antioxidant properties of related compounds contribute to their neuroprotective potential, suggesting a similar role for Praeruptorin B in mitigating neuronal damage. nih.govsci-hub.se

Cardioprotective and Vasorelaxant Mechanisms

Praeruptorin B is one of the key chemical components in Peucedanum praeruptorum (Qian Hu) credited with a wide spectrum of pharmacological effects, including vasorelaxant and cardioprotective activities. researchgate.net These effects are attributed to its influence on the smooth muscles of the vasculature and airways, contributing to its therapeutic potential in cardiovascular and respiratory conditions. nih.govnih.gov The mechanisms underpinning these effects involve complex interactions with ion channels and signaling pathways.

A primary mechanism for the vasorelaxant effect of Praeruptorin B is its action as a calcium channel antagonist. mdpi.com The influx of extracellular calcium through voltage-operated calcium channels (VOCCs) is a critical step in the contraction of vascular smooth muscle cells. nih.gov By blocking these channels, calcium antagonists inhibit this influx, leading to muscle relaxation and vasodilation. nih.govmedchemexpress.com Praeruptorin B has been specifically identified as possessing calcium antagonistic action, which contributes to its cardiovascular effects. mdpi.com This activity is a shared characteristic among several praeruptorins, which are known to block Ca2+ channels, thereby relaxing smooth muscle. nih.govresearchgate.net

Table 1: Research Findings on Calcium Antagonist Activity of Praeruptorin B

| Finding | Model/System | Observed Effect | Inferred Mechanism | Reference |

| Calcium Antagonism | Preclinical Studies | Contributes to a variety of biological activities. | Inhibition of calcium ion channels. | mdpi.com |

| Smooth Muscle Relaxation | Isolated Rabbit Trachea | Relaxation of pre-contracted smooth muscle. | Blockade of potential-dependent Ca2+ channels (demonstrated for related praeruptorins). | researchgate.net |

The nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a crucial regulator of vascular tone. nih.gov Endothelial cells release NO, which stimulates soluble guanylate cyclase (sGC) in smooth muscle cells to produce cGMP. plos.org Elevated cGMP levels lead to vasorelaxation. nih.gov While this pathway is a well-established mechanism for vasodilation induced by many natural compounds, the specific role of Praeruptorin B in modulating this pathway is less clear than that of its counterpart, Praeruptorin A. semanticscholar.org Studies have shown that (+)-Praeruptorin A potently activates the NO/cGMP signaling pathway. nih.gov Although Praeruptorin B demonstrates vasorelaxant effects, its direct and detailed mechanism of action via the NO/cGMP pathway requires further elucidation. nih.gov

Praeruptorin B contributes to the relaxant effects observed with extracts of Peucedanum praeruptorum on both vascular and airway smooth muscles. nih.govresearchgate.net The ability of pyranocoumarins to relax pre-contracted tracheal and pulmonary artery preparations is well-documented. nih.gov This relaxation is often more potent in tissues constricted by high potassium concentrations (which directly depolarizes the membrane and opens VOCCs) compared to those constricted by receptor agonists. nih.gov This suggests a primary action on ion channels, consistent with the calcium antagonist activity. For instance, related compounds have been shown to relax tracheal smooth muscle by blocking potential-dependent Ca2+ channels and inhibiting calcium release from intracellular stores. researchgate.net

Nitric Oxide and Cyclic GMP Pathway Modulation

Hepatoprotective Mechanisms

Praeruptorin B has been reported to possess hepatoprotective properties in preclinical models. researchgate.netscispace.com Liver injury from various toxins is often associated with oxidative stress and inflammation. nih.gov The mechanisms by which many natural compounds protect the liver involve enhancing antioxidant defenses and reducing inflammatory responses. nih.gov While the hepatoprotective activity of Praeruptorin B is recognized, the specific molecular mechanisms have not been fully detailed in available research. nih.govscispace.com It is hypothesized that, like other protective phytochemicals, its effects may be linked to antioxidant potential, but dedicated studies are needed to confirm the precise pathways.

Anti-platelet Aggregation Mechanisms

The aggregation of platelets is a key event in thrombosis, and its inhibition is a major strategy in preventing cardiovascular diseases. ijbcp.com Platelet activation and aggregation are complex processes involving numerous receptors and signaling pathways. frontiersin.orgnih.gov Praeruptorin B has been identified as having anti-platelet aggregation effects. researchgate.netmdpi.com The precise mechanism of this action is an area of ongoing investigation. Potential targets for anti-platelet drugs include inhibiting agonist generation, blocking key receptors (like P2Y12 or GPIIb/IIIa), or interfering with intracellular signaling cascades. ijbcp.com While Praeruptorin B's activity is noted, its specific molecular target within the platelet aggregation cascade has not been definitively identified. nih.gov

Table 2: Overview of Biological Activities and Mechanistic Insights for Praeruptorin B

| Biological Activity | Reported Effect | Potential Mechanism(s) | Reference |

| Vasorelaxation | Relaxation of vascular smooth muscle. | Calcium channel antagonism. | nih.govmdpi.com |

| Hepatoprotection | Protective effect against liver injury. | Mechanism not fully elucidated; likely involves antioxidant pathways. | researchgate.netscispace.com |

| Anti-platelet Aggregation | Inhibition of platelet clumping. | Mechanism not fully elucidated. | researchgate.netmdpi.com |

| MDR Reversal | Sensitizes resistant cancer cells to chemotherapy. | Inhibition of P-glycoprotein (P-gp) efflux pump. | nih.govmdpi.com |

Multidrug Resistance (MDR) Reversal Mechanisms

A significant area of research for Praeruptorin B is its ability to reverse multidrug resistance (MDR) in cancer cells. nih.govmdpi.com MDR is a major obstacle in chemotherapy where cancer cells develop resistance to a broad range of anticancer drugs. mdpi.com A primary cause of MDR is the overexpression of ATP-dependent efflux pumps, such as P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell, lowering their intracellular concentration and effectiveness. mdpi.com

Pyranocoumarins isolated from P. praeruptorum, including Praeruptorin B, have been studied for their potential to counteract this resistance. mdpi.comcellphysiolbiochem.com The mechanism involves inhibiting the function of these MDR proteins. mdpi.com Studies using drug-resistant cancer cell lines have shown that certain pyranocoumarins can reduce the drug-eliminating activity of these pumps, thereby resensitizing the cancer cells to standard chemotherapeutic agents. mdpi.commdpi.com While the broader class of pyranocoumarins is known for this activity, and Praeruptorin B is a key constituent, the specific efficacy and detailed interactions of Praeruptorin B with MDR proteins continue to be an active area of investigation. nih.gov

P-glycoprotein (P-gp) Inhibitory Activity

P-glycoprotein (P-gp) is a well-characterized ATP-binding cassette (ABC) transporter protein that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively pumping a wide range of chemotherapy drugs out of the cell. nih.govnih.govfrontiersin.org This efflux mechanism reduces the intracellular concentration of anticancer agents, thereby diminishing their cytotoxic effects. nih.govpatsnap.com Inhibiting P-gp is a promising strategy to overcome MDR and enhance the efficacy of cancer treatments. nih.govpatsnap.com

Praeruptorin B has been identified as an inhibitor of P-gp. nih.govresearchgate.net Preclinical studies have shown that it can reverse P-gp-mediated multidrug resistance. mdpi.com Mechanistic investigations suggest that khellactone (B107364) derivatives, the class of compounds to which Praeruptorin B belongs, can inhibit P-gp through direct binding to the substrate-binding site or allosteric sites on the transporter. mdpi.com This interaction can interfere with the ATPase activity of P-gp, which is essential for its drug-pumping function. patsnap.commdpi.com By inhibiting P-gp, Praeruptorin B can increase the intracellular accumulation of co-administered anticancer drugs, thereby resensitizing resistant cancer cells to chemotherapy. researchgate.net

For instance, in a study involving MCF-7/ADR (Adriamycin-resistant) human breast cancer cells, which highly express P-gp, Praeruptorin B was shown to significantly increase the sensitivity of these cells to Adriamycin. researchgate.net This effect was attributed to the inhibition of P-gp's function, leading to increased intracellular drug accumulation. researchgate.net

Table 1: P-glycoprotein (P-gp) Inhibitory Activity of Praeruptorin B

| Cell Line | Effect of Praeruptorin B | Mechanism of Action |

|---|---|---|

| MCF-7/ADR | Increased sensitivity to Adriamycin | Inhibition of P-gp efflux function |

| P-gp-overexpressing cancer cells | Reversal of multidrug resistance | Direct binding to P-gp, potential inhibition of ATPase activity |

Modulation of Other Drug Transporters

Beyond its effects on P-gp, the broader impact of Praeruptorin B on other drug transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP), is an area of ongoing investigation. nih.govpharmafocusasia.com These transporters also belong to the ABC family and contribute to multidrug resistance in cancer. pharmafocusasia.compharmgkb.org

While some compounds can inhibit multiple transporters, others exhibit high specificity. nih.gov For example, the compound LY335979 is a potent and selective inhibitor of P-gp but does not significantly modulate MRP1 or BCRP. nih.gov The substrate and inhibitor specificities of these transporters can overlap but are distinct. pharmafocusasia.com

The ability of Praeruptorin B to modulate MRP1 and BCRP is not as extensively characterized as its interaction with P-gp. Further research is needed to determine if Praeruptorin B has a significant inhibitory effect on these other key drug transporters and to elucidate the underlying mechanisms. Understanding the full spectrum of its interactions with ABC transporters is crucial for its potential development as a broad-spectrum chemosensitizer.

Anti-HIV Effects

Praeruptorin B has demonstrated anti-HIV activity in preclinical studies. nih.govresearchgate.netresearchgate.net The mechanism of action of anti-HIV drugs can target various stages of the viral life cycle, including entry into the host cell, reverse transcription of viral RNA into DNA, integration of viral DNA into the host genome, and the maturation of new virus particles. nih.govwikipedia.orgmedscape.com

Khellactone derivatives, including Praeruptorin B, have been investigated for their potential as anti-HIV agents. mdpi.com While the precise mechanism of Praeruptorin B's anti-HIV effect is still under investigation, it is believed to interfere with key viral processes. HIV protease inhibitors, for example, act by blocking the cleavage of viral polyproteins, which is a critical step in the production of mature, infectious virions. wikipedia.orgnih.gov Other antiretroviral drugs, like reverse transcriptase inhibitors, prevent the conversion of the viral RNA genome into DNA. nih.govmedscape.com

Broadly neutralizing antibodies (bNAbs) represent another approach, capable of blocking the entry of a wide range of HIV strains into healthy cells and potentially helping to eliminate the latent viral reservoir. viivhealthcare.com Further research is needed to pinpoint the exact stage of the HIV life cycle that Praeruptorin B targets and to fully understand its potential as an antiretroviral agent.

Antidiabetic Activities

Preclinical studies have indicated that Praeruptorin B possesses antidiabetic properties, including the ability to improve glucose intolerance and insulin (B600854) resistance. researchgate.net In high-fat diet (HFD)-fed mice, a model for diet-induced obesity and type 2 diabetes, treatment with Praeruptorin B led to improvements in both blood glucose and insulin levels. researchgate.net

The underlying mechanism appears to involve the regulation of lipid metabolism. researchgate.netresearchgate.net Praeruptorin B has been identified as an inhibitor of sterol regulatory element-binding proteins (SREBPs). researchgate.netresearchgate.net SREBPs are key transcription factors that control the expression of genes involved in the synthesis of fatty acids, cholesterol, and triglycerides. researchgate.netresearchgate.net By suppressing the expression of SREBPs and their target genes, Praeruptorin B can reduce lipid accumulation. researchgate.netresearchgate.net In HFD-fed mice, Praeruptorin B treatment significantly ameliorated lipid deposition and hyperlipidemia. researchgate.net

The antidiabetic effect of Praeruptorin B is likely linked to its ability to modulate the PI3K/Akt/mTOR signaling pathway, which in turn regulates SREBP protein expression. researchgate.net This suggests that Praeruptorin B could be a potential therapeutic agent for managing hyperlipidemia and related comorbidities like insulin resistance. researchgate.net

Table 2: Antidiabetic Activities of Praeruptorin B in a High-Fat Diet (HFD)-Fed Mouse Model

| Parameter | Effect of Praeruptorin B Treatment | Underlying Mechanism |

|---|---|---|

| Blood Glucose | Improved | Regulation of SREBP signaling pathway |

| Blood Insulin | Improved | Inhibition of SREBP protein expression via PI3K/Akt/mTOR pathway |

| Glucose Tolerance | Improved | Reduction of lipid deposition and hyperlipidemia |

| Insulin Resistance | Alleviated | Down-regulation of SREBPs and related genes in the liver |

Antimicrobial and Antioxidant Activities

Praeruptorin B has been reported to exhibit both antimicrobial and antioxidant activities in preclinical evaluations. nih.govresearchgate.net

In terms of its antimicrobial properties, studies have shown that Praeruptorin B has activity against certain bacteria. For example, it was found to have a lethal concentration (LC50) of 34.5 µg/ml in the Artemia salina test, which is often used as a preliminary screen for toxicity and bioactive compounds. nih.gov While Praeruptorin A, a related compound, showed activity against Streptococcus agalactiae, the specific spectrum of Praeruptorin B's antimicrobial action requires further investigation. nih.gov

Table 3: Antimicrobial and Antioxidant Activities of Praeruptorin B

| Activity | Finding | Method/Model |

|---|---|---|

| Antimicrobial | LC50 of 34.5 µg/ml | Artemia salina test |

| Antioxidant | Increased GST and catalase enzymatic activities | Preclinical models |

| Antioxidant | Potential to influence antioxidant defense gene expression | In vitro studies |

Pharmacokinetic and Metabolic Research of Praeruptorin B Anomalin in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Generally, khellactone (B107364) derivatives are characterized by high lipophilicity, which suggests good absorption potential. nih.gov However, this property also makes them susceptible to rapid and extensive metabolism, primarily in the liver and intestines, which often leads to low oral bioavailability. researchgate.netnih.gov Studies on related compounds have shown that despite potentially good absorption across intestinal cell monolayers, the parent compounds are often undetectable in plasma after oral administration due to this extensive first-pass metabolism. researchgate.net The elimination of Praeruptorin B and its metabolites is expected to occur through renal and biliary pathways. genomind.comyoutube.com

Metabolic Pathways and metabolite Identification (e.g., Hydrolysis, Oxidation, Acyl Migration, Glucuronidation)

The metabolism of Praeruptorin B, like other angular-type pyranocoumarins, is complex and involves several key biotransformation pathways. researchgate.netnih.govnih.gov Research has identified hydrolysis, oxidation, acyl migration, and glucuronidation as the principal metabolic routes. researchgate.netnih.govrsc.org These transformations primarily occur at the C-3′ and/or C-4′ positions of the khellactone structure. nih.gov

Hydrolysis: This is a major metabolic pathway for khellactone derivatives. nih.govresearchgate.net The ester groups at the C-3′ and C-4′ positions are susceptible to cleavage by carboxylesterases, which can be present in the plasma, liver, and other tissues. nih.govmdpi.com This process can lead to the formation of hydrolyzed products like cis-khellactone. nih.govdntb.gov.ua

Oxidation: This Phase I metabolic process is another significant pathway. nih.govnih.gov Oxidative reactions, such as hydroxylation, are catalyzed by cytochrome P450 enzymes and can introduce polar hydroxyl groups onto the molecule, facilitating further metabolism or excretion. nih.govnih.gov

Acyl Migration: Intramolecular acyl migration is a characteristic metabolic transformation for these compounds. nih.govnih.govrsc.org This process involves the transfer of an acyl group between the C-3′ and C-4′ positions. nih.gov For instance, studies on the related compound (−)-praeruptorin A showed it yielded (3′R, 4′R)-4′-angeloyl-khellactone and (3′R, 4′R)-3′-angeloyl-khellactone in rat plasma. nih.gov

Glucuronidation: As a Phase II metabolic reaction, glucuronidation plays a role in the detoxification and elimination of Praeruptorin B and its metabolites. researchgate.netnih.govrsc.org This pathway involves the conjugation of glucuronic acid to the parent compound or its phase I metabolites, increasing their water solubility for easier excretion. rsc.org

The identification of these metabolites is typically achieved using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS). nih.govrsc.org

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450s, UGT1A1)

The biotransformation of Praeruptorin B is mediated by a specific set of enzymatic systems. The primary enzymes involved are carboxylesterases, Cytochrome P450 (CYP) isoenzymes, and UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov

Cytochrome P450 (CYP) Enzymes: The CYP3A subfamily, particularly CYP3A4 in humans and its orthologs (CYP3A1/2) in rats, plays a crucial role in the Phase I metabolism of khellactone derivatives. researchgate.netnih.govmdpi.com CYP3A4 is responsible for metabolizing a vast number of drugs, and its involvement suggests a potential for drug-drug interactions when Praeruptorin B is co-administered with other CYP3A4 substrates. nih.govnih.gov Studies on related compounds have confirmed that CYP3A4 is key for oxidative metabolism. nih.govmdpi.com Furthermore, Praeruptorin compounds have been shown to induce the expression of CYP3A4 through the pregnane (B1235032) X receptor (PXR) pathway, which can accelerate the metabolism of co-administered drugs. researchgate.netnih.gov

UDP-Glucuronosyltransferases (UGTs): These are the key enzymes in Phase II glucuronidation reactions. nih.gov UGT1A1 is one of the specific isoforms implicated in the metabolism of khellactone derivatives. researchgate.netnih.gov Praeruptorin B has also been noted to inhibit the activity of UGT1A9. medchemexpress.com The process of glucuronidation by UGTs makes the metabolites more water-soluble, facilitating their removal from the body. rsc.org

Carboxylesterases: These enzymes are responsible for the hydrolysis of the ester linkages in Praeruptorin B. nih.govnih.govmdpi.com This process can occur in the liver microsomes and plasma and is independent of the NADPH-regenerating system required by CYPs. researchgate.netmdpi.com

The interplay of these enzyme systems dictates the metabolic fate and clearance rate of Praeruptorin B in preclinical models. researchgate.netnih.gov

Drug Transporters and Their Role in Pharmacokinetics (e.g., P-gp, MRP2)

Drug transporters are membrane proteins that control the influx and efflux of substances across cellular barriers, significantly impacting a drug's pharmacokinetics. mdpi.com For Praeruptorin B and related khellactone derivatives, P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) are of particular importance. researchgate.netnih.govdntb.gov.ua

P-glycoprotein (P-gp): P-gp, also known as MDR1 or ABCB1, is an efflux transporter widely expressed in key tissues like the intestines, liver, kidneys, and the blood-brain barrier. mdpi.comnih.gov It actively pumps a wide array of xenobiotics out of cells, limiting their absorption and distribution into protected tissues. mdpi.commdpi.comnih.gov Khellactone derivatives have been identified as modulators of P-gp. nih.govmdpi.com They can act as P-gp inhibitors, which has implications for reversing P-gp-mediated multidrug resistance in cancer cells. mdpi.comnih.gov This interaction also means P-gp influences the disposition of Praeruptorin B itself. nih.gov

Multidrug Resistance-Associated Protein 2 (MRP2): MRP2 (ABCC2) is another important efflux transporter, belonging to the ATP-binding cassette (ABC) transporter family. mdpi.comnih.gov It is predominantly found on the apical membrane of polarized cells in the liver, kidney, and intestine, where it mediates the transport of various compounds, particularly conjugated metabolites. mdpi.comnih.gov The involvement of MRP2 has been identified as a primary factor in potential drug-drug interactions involving khellactone derivatives. nih.govdntb.gov.ua Related compounds have been shown to upregulate the expression of MRP2. nih.gov

The interaction of Praeruptorin B with these transporters can affect its absorption from the gut, its elimination via the liver and kidneys, and its ability to penetrate sanctuary sites like the brain. mdpi.comnih.gov

Structure-Metabolism Relationship (SMR) Analysis

The metabolic fate of Praeruptorin B and other khellactone derivatives is intrinsically linked to their chemical structure. nih.gov Structure-Metabolism Relationship (SMR) analysis reveals that several structural features are determinant factors for their metabolic profiles. researchgate.netnih.govdntb.gov.ua

Key determinants in the SMR for khellactone derivatives include:

Acyl Groups at C-3′ and C-4′: The nature and position of the ester-linked acyl groups are critical. researchgate.netnih.gov These groups are the primary sites for hydrolysis by carboxylesterases and influence the molecule's lipophilicity and interaction with metabolic enzymes. nih.govnih.gov